Irinotecan

Catalog No.
S530829
CAS No.
97682-44-5
M.F
C33H38N4O6
M. Wt
586.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irinotecan

CAS Number

97682-44-5

Product Name

Irinotecan

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1

InChI Key

UWKQSNNFCGGAFS-XIFFEERXSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=C(CC)C4=C3

Solubility

Soluble
1.07e-01 g/L

Synonyms

7 Ethyl 10 hydroxycamptothecin, 7-ethyl-10-hydroxycamptothecin, Camptosar, Camptothecin 11, camptothecin-11, CPT 11, CPT-11, CPT11, irinotecan, irinotecan hydrochloride, Irrinotecan, NK012 compound, SN 38, SN 38 11, SN-38, SN-38-11, SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Description

The exact mass of the compound Irinotecan is 586.2791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble1.07e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 728073. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Camptothecin. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Role in Understanding DNA Replication

Irinotecan belongs to a class of drugs called topoisomerase I inhibitors. These drugs target enzymes called topoisomerases, which play a crucial role in DNA replication and cell division. Irinotecan specifically inhibits topoisomerase I, preventing it from resealing breaks in the DNA strand. This disrupts cell division and leads to cancer cell death . Studying how irinotecan interacts with topoisomerase I helps researchers understand the mechanisms of DNA replication and identify potential targets for developing new cancer therapies.

Development of Combination Therapies

Research is ongoing to explore the effectiveness of combining irinotecan with other chemotherapeutic agents or treatment modalities like radiation therapy. The goal is to create synergistic effects, where the combined treatment is more effective than either therapy alone. For instance, studies investigate combining irinotecan with masitinib (a tyrosine kinase inhibitor) for treating advanced esophagogastric adenocarcinoma . These studies provide valuable insights into optimizing treatment regimens for various cancers.

Pharmacogenomics and Personalized Medicine

Irinotecan's effectiveness can vary depending on a patient's genetic makeup. Research in pharmacogenomics focuses on identifying genetic variations that influence a patient's response to the drug. This information can be used to develop personalized treatment plans, tailoring irinotecan dosage or identifying patients who might benefit more from alternative therapies .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Pale yellow powde

XLogP3

3

Exact Mass

586.2791

LogP

3.2
3.2

Appearance

Solid powder

Melting Point

222-223 °C
222-223°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7673326042

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of metastatic colorectal cancer (first-line therapy when administered with 5-fluorouracil and leucovorin). Also used in combination with cisplatin for the treatment of extensive small cell lung cancer. Irinotecan is currently under investigation for the treatment of metastatic or recurrent cervical cancer. Also used in combination with fluorouracil and leucovorin for the treatment of patients with metastatic adenocarcinoma of the pancreas after disease progression following gemcitabine-based therapy.
FDA Label

Livertox Summary

Irinotecan and topotecan are semisynthetic derivatives of the plant alkaloid camptothecin and are used as antineoplastic agents in the therapy of colorectal, ovarian and non-small cell lung cancer. Both irinotecan and topotecan are associated with an appreciable rate of serum enzyme elevations during therapy, and irinotecan has been implicated in causing steatohepatitis when given as cyclic anticancer therapy.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Irinotecanhydrochloride
US Brand Name(s): Camptosar
FDA Approval: Yes
Irinotecan hydrochloride is approved to be used alone or with other drugs to treat: Colorectal cancer that has metastasized (spread to other parts of the body), including metastatic cancer that has recurred (come back) or has not gotten better with other chemotherapy.
Irinotecan hydrochloride is also being studied in the treatment of other types of cancer. Irinotecan hydrochloride is also available in a different form called irinotecan hydrochloride liposome.

Therapeutic Uses

Irinotecan is used in combination with cisplatin for the initial treatment of extensive small cell lung cancer.
Irinotecan hydrochloride is used as a single agent for the treatment of metastatic carcinoma of the colon or rectum in patients whose disease has recurred or progressed following initial therapy with fluorouracil-based antineoplastic regimens. /Irinotecan hydrochloride/
Irinotecan is being investigated as an active agent in the treatment of metastatic or recurrent cervical cancer. Objective response rates of 13-21% have been reported with use of irinotecan as a single agent for advanced squamous cell carcinoma of the cervix. Although no responses to irinotecan were observed in one small uncontrolled phase II study of patients with platinum-resistant advanced squamous cell carcinoma of the cervix, responses to the drug have been reported in similar patients in another phase II study. The benefit of combination chemotherapy regimens vs single-agent therapy (e.g., cisplatin alone) has not been fully established, and further study is needed to determine the role of irinotecan in the treatment of advanced cervical cancer. /Use is not currently included in the labeling approved by the US FDA/
Irinotecan hydrochloride is used as a component of first-line therapy in combination with fluorouracil and leucovorin for the treatment of metastatic carcinoma of the colon or rectum. /Irinotecan hydrochloride/
The effectiveness of irinotecan in pediatric patients has not been established. Results from two open-label, single arm studies were evaluated. One hundred and seventy children with refractory solid tumors were enrolled in one phase 2 trial in which 50 mg/ sq m of irinotecan was infused for 5 consecutive days every 3 weeks. Grade 3-4 neutropenia was experienced by 54 (31.8%) patients. Neutropenia was complicated by fever in 15 (8.8%) patients. Grade 3-4 diarrhea was observed in 35 (20.6%) patients. This adverse event profile was comparable to that observed in adults. In the second phase 2 trial of 21 children with previously untreated rhabdomyosarcoma, 20 mg/sq m of irinotecan was infused for 5 consecutive days on weeks 0, 1, 3 and 4. This single agent therapy was followed by multimodal therapy. Accrual to the single agent irinotecan phase was halted due to the high rate (28.6%) of progressive disease and the early deaths (14%). The adverse event profile was different in this study from that observed in adults; the most significant grade 3 or 4 adverse events were dehydration experienced by 6 patients (28.6%) associated with severe hypokalemia in 5 patients (23.8%) and hyponatremia in 3 patients (14.3%); in addition Grade 3-4 infection was reported in 5 patients (23.8%) (across all courses of therapy and irrespective of causal relationship).

Pharmacology

Irinotecan is an antineoplastic enzyme inhibitor primarily used in the treatment of colorectal cancer. Irinotecan is a semisynthetic derivative of camptothecin. Camptothecins interact specifically with topoisomerase I, an enzyme in the cell nucleus that regulates DNA topology and facilitates nuclear processes such as DNA replication, recombination, and repair. During these processes, topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks, allowing single DNA strands to pass through the break. The 3'-DNA terminus of the broken DNA strands bind covalently with the topoisomerase enzyme to form a catalytic intermediate called a cleavable complex. After the DNA is sufficiently relaxed and the strand passage reaction is complete, DNA topoisomerase reattaches the broken DNA strands to form the chemically unaltered topoisomers that allow transcription to proceed. Irinotecan and its active metabolite SN-38 bind to the topoisomerase I-DNA complex and prevent religation of these single-strand breaks. Current research suggests that the cytotoxicity of irinotecan is due to double-strand DNA damage produced during DNA synthesis when replication enzymes interact with the ternary complex formed by topoisomerase I, DNA, and either Irinotecan or SN-38. Mammalian cells cannot efficiently repair these double-strand breaks. The precise contribution of SN-38 to the activity of irinotecan in humans is not known. Irinotecan is cell cycle phase-specific (S-phase).
Irinotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX19 - Irinotecan

Mechanism of Action

Irinotecan inhibits the action of topoisomerase I. Irinotecan prevents religation of the DNA strand by binding to topoisomerase I-DNA complex. The formation of this ternary complex interferes with the moving replication fork, which induces replication arrest and lethal double-stranded breaks in DNA. As a result, DNA damage is not efficiently repaired and apoptosis (programmed cell death) occurs.
Irinotecan is a derivative of camptothecin. Camptothecins interact specifically with the enzyme topoisomerase I which relieves torsional strain in DNA by inducing reversible single-strand breaks. Irinotecan and its active metabolite SN-38 bind to the topoisomerase I-DNA complex and prevent religation of these single-strand breaks. Current research suggests that the cytotoxicity of irinotecan is due to double-strand DNA damage produced during DNA synthesis when replication enzymes interact with the ternary complex formed by topoisomerase I, DNA, and either irinotecan or SN-38. Mammalian cells cannot efficiently repair these double-strand breaks.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

97682-44-5
100286-90-6

Associated Chemicals

Irinotecan hydrochloride;100286-90-6

Wikipedia

Irinotecan

Drug Warnings

Camptosar injection should be administered only under the supervision of a physician who is experienced in the use of cancer chemotherapeutic agents. Appropriate management of complications is possible only when adequate diagnostic and treatment facilities are readily available. Camptosar can induce both early and late forms of diarrhea that appear to be mediated by different mechanisms. Both forms of diarrhea may be severe. Early diarrhea (occurring during or shortly after infusion of Camptosar) may be accompanied by cholinergic symptoms of rhinitis, increased salivation, miosis, lacrimation, diaphoresis, flushing, and intestinal hyperperistalsis that can cause abdominal cramping. Early diarrhea and other cholinergic symptoms may be prevented or ameliorated by atropine. Late diarrhea (generally occurring more than 24 hours after administration of Camptosar) can be life threatening since it may be prolonged and may lead to dehydration, electrolyte imbalance, or sepsis. Late diarrhea should be treated promptly with loperamide. Patients with diarrhea should be carefully monitored and given fluid and electrolyte replacement if they become dehydrated or antibiotic therapy if they develop ileus, fever, or severe neutropenia. Administration of Camptosar should be interrupted and subsequent doses reduced if severe diarrhea occurs. Severe myelosuppression may occur.
Close monitoring is advised in patients older than 65 years of age because of increased risk of treatment-related toxicity, such as late diarrhea, during irinotecan therapy. Patients receiving irinotecan/fluorouracil/leucovorin therapy should be monitored closely (e.g., weekly assessment), particularly during the first cycle of treatment, since most of the treatment-related toxicities leading to early death occurred within the first 3-4 weeks. Changes in serum electrolytes and/or acid-base balance, including hyponatremia or hypernatremia, hypokalemia, and/or metabolic acidosis, may be an early indication of treatment-related toxicity; patients with abnormalities in serum sodium, potassium, and/or bicarbonate concentrations, with or without concomitant elevations in serum BUN or creatinine concentrations, should be evaluated carefully for dehydration and receive aggressive medical management, including fluid and electrolyte replacement.
Deaths due to sepsis following severe neutropenia have been reported in patients treated with Camptosar.
In addition to GI and hematologic toxicity, other severe adverse effects have occurred in patients receiving irinotecan. Hypersensitivity reactions, including severe anaphylactic or anaphylactoid reactions, have been reported. Renal impairment and acute renal failure have occurred rarely, usually in patients who became volume-depleted from severe vomiting and/or diarrhea. Cardiovascular and thromboembolic events also have been reported.
For more Drug Warnings (Complete) data for IRINOTECAN (19 total), please visit the HSDB record page.

Biological Half Life

The half life of irinotecan is about 6 - 12 hours. The terminal elimination half-life of the active metabolite, SN-38 is 10 - 20 hours.
After intravenous infusion of irinotecan in humans, irinotecan plasma concentrations decline in a multiexponential manner, with a mean terminal elimination half-life of about 6 to 12 hours. The mean terminal elimination half-life of the active metabolite SN-38 is about 10 to 20 hours. The half-lives of the lactone (active) forms of irinotecan and SN-38 are similar to those of total irinotecan and SN-38, as the lactone and hydroxy acid forms are in equilibrium.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Semisynthetic derivative of camptothecin

Clinical Laboratory Methods

Analyte: irinotecan; matrix: bile; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: irinotecan; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 380 nm (excitation) and 500 nm (emission); limit of detection: 1 ng/mL
Analyte: irinotecan; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with fluorescence detection at 355 nm (excitation) and 515 nm (emission); limit of quantitation: 10 ng/mL
Analyte: irinotecan; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 380 nm (excitation) and 556 nm (emission) or at 370 nm (excitation) and 430 nm (emission); limit of quantitation: 30 ng/mL
For more Clinical Laboratory Methods (Complete) data for IRINOTECAN (9 total), please visit the HSDB record page.

Storage Conditions

Solutions of irinotecan hydrochloride prepared in 5% dextrose injection are physically and chemically stable for up to 24 hours when stored at room temperature (approximately 25 °C) under ambient fluorescent lighting or for up to 48 hours when protected from light and refrigerated at 2-8 °C. For irinotecan hydrochloride solutions prepared in 5% dextrose injection, the manufacturer recommends administration of such drug solutions within 24 hours if refrigerated or within 6 hours if maintained at room temperature because of the potential for microbial contamination during preparation of the admixtures. Solutions of irinotecan hydrochloride prepared in 0.9% sodium chloride are stable for up to 24 hours when stored at room temperature (approximately 25 °C) under ambient fluorescent lighting. The manufacturer states that solutions of irinotecan hydrochloride prepared in 0.9% sodium chloride may occasionally develop visible particulates when refrigerated at 2-8 °C; therefore, solutions prepared in sodium chloride injection should not be refrigerated but should be stored at room temperature and used within 6 hours. Freezing of commercially available irinotecan hydrochloride for injection concentrate or IV admixtures of the drug may result in formation of a precipitate and should be avoided.

Interactions

A total of 190 patients (49 smokers, 141 nonsmokers) treated with irinotecan (90-minute intravenous administration on a 3-week schedule) were evaluated for pharmacokinetics. Complete toxicity data were available in a subset of 134 patients receiving 350 mg/sq m or 600 mg flat-fixed dose irinotecan. In smokers, the dose-normalized area under the plasma concentration-time curve of irinotecan was significantly lower (median, 28.7 v 33.9 ng x hr/mL/mg; P = .001) compared with nonsmokers. In addition, smokers showed an almost 40% lower exposure to SN-38 (median, 0.54 v 0.87 ng x h/mL/mg; P < .001) and a higher relative extent of glucuronidation of SN-38 into SN-38G (median, 6.6 v 4.5; P = .006). Smokers experienced considerably less hematologic toxicity. In particular, the incidence of grade 3 to 4 neutropenia was 6% in smokers versus 38% in nonsmokers (odds ratio [OR], 0.10; 95% CI, 0.02 to 0.43; P < .001). There was no significant difference in incidence of delayed-onset diarrhea (6% v 15%; OR, 0.34; 95% CI, 0.07 to 1.57; P = .149). This study indicates that smoking significantly lowers both the exposure to irinotecan and treatment-induced neutropenia, indicating a potential risk of treatment failure. Although the underlying mechanism is not entirely clear, modulation of CYP3A and uridine diphosphate glucuronosyltransferase isoform 1A1 may be part of the explanation. The data suggest that additional investigation is warranted to determine whether smokers are at increased risk for treatment failure.
The coadministration of protease inhibitors with anticancer drugs in the management of human immunodeficiency virus-related malignancies can cause potential drug-drug interactions. The effect of lopinavir/ritonavir (LPV/RTV) on the pharmacokinetics of irinotecan (CPT11) has been investigated in seven patients with Kaposi's sarcoma. Coadministration of LPV/RTV reduces the clearance of CPT11 by 47% (11.3+/-3.5 vs 21.3+/-6.3 l/h/m(2), P=0.0008). This effect was associated with an 81% reduction (P=0.02) of the AUC (area under the curve) of the oxidized metabolite APC (7-ethyl-10-[4-N-(5-aminopentanoic-acid)-1-piperidino]-carbonyloxycamptothecin). The LPV/RTV treatment also inhibited the formation of SN38 glucuronide (SN38G), as shown by the 36% decrease in the SN38G/SN38 AUCs ratio (5.9+/-1.6 vs 9.2+/-2.6, P=0.002) consistent with UGT1A1 inhibition by LPV/RTV. This dual effect resulted in increased availability of CPT11 for SN38 conversion and reduced inactivation on SN38, leading to a 204% increase (P=0.0001) in SN38 AUC in the presence of LPV/RTV. The clinical consequences of these substantial pharmacokinetic changes should be investigated.
Irinotecan or CPT-11 [7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecine] is a derivative of camptothecine used in the treatment of advanced colorectal cancer. It requires activation to SN-38 (7-ethyl-10-hydroxycamptothecine) by carboxylesterase. Irinotecan and SN-38 are detoxified through two major metabolic pathways: the first one leads to oxidative degradation compounds, APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecine] and NPC [7-ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecine], and involves cytochrome P450 (3A4 isoform); the second one leads to SN-38 glucuronide (SN-38G) and involves UDP-glucuronosyltransferase (UGT). Using human hepatic microsomes, ... the interactions of 15 drugs of common use in colorectal cancer patients on these metabolic pathways /were studied/. Only nifedipine had a significant effect on SN-38 formation, decreasing carboxylesterase activity by 50% at 100 microM and 35% at 10 microM. Three drugs had a significant effect on SN-38G formation: clonazepam increased UGT activity by 50% at 100 uM and 30% at 10 microM, and nifedipine and vinorelbine inhibited the activity by 65 and 55% at 100 uM, respectively, with no effect at 10 microM. Five drugs exerted a significant inhibition on SN-38 formation at 100 microM: clonazepam (70%), methylprednisolone (50%), nifedipine (80%), omeprazole (85%), and vinorelbine (100%). Only omeprazole and vinorelbine still exerted a significant inhibition at 10 microM (30 and 90%, respectively), whereas only vinorelbine had a significant effect at 2 and 0.5 microM (70 and 40%, respectively). In conclusion, potential clinical interactions with the metabolism of irinotecan are likely to be important for vinorelbine, which strongly inhibits irinotecan catabolism by CYP3A4 at clinically relevant concentrations, but not for the other drugs, which exert an effect at concentrations not achievable in patients.
Coadministration of atazanavir sulfate, a CYP3A4 and UGT1A1 inhibitor has the potential to increase systemic exposure to SN-38, the active metabolite of irinotecan. Physicians should take this into consideration when co-administering these drugs.
For more Interactions (Complete) data for IRINOTECAN (12 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Fujita K, Kubota Y, Ishida H, Sasaki Y. Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer. World J Gastroenterol. 2015 Nov 21;21(43):12234-48. doi: 10.3748/wjg.v21.i43.12234. Review. PubMed PMID: 26604633; PubMed Central PMCID: PMC4649109.
2: Matsuoka A, Ando Y. [UGT1A1 Genotyping for Proper Use of Irinotecan]. Rinsho Byori. 2015 Jul;63(7):876-82. Review. Japanese. PubMed PMID: 26591441.
3: Tanabe K, Fujii M, Nishikawa K, Kunisaki C, Tsuji A, Matsuhashi N, Takagane A, Ohno T, Kawase T, Kochi M, Yoshida K, Kakeji Y, Ichikawa W, Chin K, Terashima M, Takeuchi M, Nakajima T; JACCRO GC-05 study group. Phase II/III study of second-line chemotherapy comparing irinotecan-alone with S-1 plus irinotecan in advanced gastric cancer refractory to first-line treatment with S-1 (JACCRO GC-05). Ann Oncol. 2015 Sep;26(9):1916-22. doi: 10.1093/annonc/mdv265. Epub 2015 Jun 24. PubMed PMID: 26109630.
4: Ma J, Zhang Y, Shen H, Kapesa L, Liu W, Zeng M, Zeng S. Association between mismatch repair gene and irinotecan-based chemotherapy in metastatic colon cancer. Tumour Biol. 2015 Dec;36(12):9599-609. doi: 10.1007/s13277-015-3723-5. Epub 2015 Jul 5. PubMed PMID: 26142736.
5: Filipski E, Berland E, Ozturk N, Guettier C, van der Horst GT, Lévi F, Okyar A. Optimization of irinotecan chronotherapy with P-glycoprotein inhibition. Toxicol Appl Pharmacol. 2014 Feb 1;274(3):471-9. doi: 10.1016/j.taap.2013.12.018. Epub 2013 Dec 29. PubMed PMID: 24380837.
6: Hironaka S, Ueda S, Yasui H, Nishina T, Tsuda M, Tsumura T, Sugimoto N, Shimodaira H, Tokunaga S, Moriwaki T, Esaki T, Nagase M, Fujitani K, Yamaguchi K, Ura T, Hamamoto Y, Morita S, Okamoto I, Boku N, Hyodo I. Randomized, open-label, phase III study comparing irinotecan with paclitaxel in patients with advanced gastric cancer without severe peritoneal metastasis after failure of prior combination chemotherapy using fluoropyrimidine plus platinum: WJOG 4007 trial. J Clin Oncol. 2013 Dec 10;31(35):4438-44. doi: 10.1200/JCO.2012.48.5805. Epub 2013 Nov 4. PubMed PMID: 24190112.
7: Choi SH, Hong HK, Cho YB, Lee WY, Yoo HY. Identification of Sestrin3 Involved in the In vitro Resistance of Colorectal Cancer Cells to Irinotecan. PLoS One. 2015 May 14;10(5):e0126830. doi: 10.1371/journal.pone.0126830. eCollection 2015. PubMed PMID: 25973791; PubMed Central PMCID: PMC4431826.
8: Higuchi K, Tanabe S, Shimada K, Hosaka H, Sasaki E, Nakayama N, Takeda Y, Moriwaki T, Amagai K, Sekikawa T, Sakuyama T, Kanda T, Sasaki T, Azuma M, Takahashi F, Takeuchi M, Koizumi W; Tokyo Cooperative Oncology Group, Tokyo, Japan. Biweekly irinotecan plus cisplatin versus irinotecan alone as second-line treatment for advanced gastric cancer: a randomised phase III trial (TCOG GI-0801/BIRIP trial). Eur J Cancer. 2014 May;50(8):1437-45. doi: 10.1016/j.ejca.2014.01.020. Epub 2014 Feb 20. PubMed PMID: 24560487.
9: Wood JP, Smith AJ, Bowman KJ, Thomas AL, Jones GD. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo. Cancer Med. 2015 Sep;4(9):1309-21. doi: 10.1002/cam4.477. Epub 2015 Jun 23. PubMed PMID: 26108357; PubMed Central PMCID: PMC4567016.
10: Namur J, Pascale F, Maeda N, Sterba M, Ghegediban SH, Verret V, Paci A, Seck A, Osuga K, Wassef M, Reb P, Laurent A. Safety and efficacy compared between irinotecan-loaded microspheres HepaSphere and DC bead in a model of VX2 liver metastases in the rabbit. J Vasc Interv Radiol. 2015 Jul;26(7):1067-1075.e3. doi: 10.1016/j.jvir.2015.03.014. Epub 2015 May 4. PubMed PMID: 25952641.
11: Zhang MQ, Lin X, Li Y, Lu S. Irinotecan as a second-line chemotherapy for small cell lung cancer: a systemic analysis. Asian Pac J Cancer Prev. 2015;16(5):1993-5. PubMed PMID: 25773800.
12: Gnutzmann DM, Mechel J, Schmitz A, Köhler K, Krone D, Bellemann N, Gockner TL, Mokry T, Kortes N, Sommer CM, Kauczor HU, Radeleff BA, Stampfl U. Evaluation of the plasmatic and parenchymal elution kinetics of two different irinotecan-loaded drug-eluting embolics in a pig model. J Vasc Interv Radiol. 2015 May;26(5):746-54. doi: 10.1016/j.jvir.2014.12.016. Epub 2015 Feb 18. PubMed PMID: 25704223.
13: Innocenti F, Schilsky RL, Ramírez J, Janisch L, Undevia S, House LK, Das S, Wu K, Turcich M, Marsh R, Karrison T, Maitland ML, Salgia R, Ratain MJ. Dose-finding and pharmacokinetic study to optimize the dosing of irinotecan according to the UGT1A1 genotype of patients with cancer. J Clin Oncol. 2014 Aug 1;32(22):2328-34. doi: 10.1200/JCO.2014.55.2307. Epub 2014 Jun 23. PubMed PMID: 24958824; PubMed Central PMCID: PMC4105486.
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